molecular formula C7H4Br2F2 B1447424 2,6-Dibromo-3,5-difluorotoluene CAS No. 1805121-78-1

2,6-Dibromo-3,5-difluorotoluene

Cat. No.: B1447424
CAS No.: 1805121-78-1
M. Wt: 285.91 g/mol
InChI Key: WYYBHXCNJNVQRO-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-difluorotoluene is a halogenated aromatic compound with the molecular formula C7H4Br2F2. It belongs to the family of halogenated benzenes and is characterized by the presence of two bromine atoms and two fluorine atoms attached to a toluene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dibromo-3,5-difluorotoluene typically involves the bromination of 2,6-difluorotoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide as brominating agents. The reaction is carried out under lighting conditions to facilitate the bromination process. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3,5-difluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding difluorotoluene.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of substituted difluorotoluenes.

    Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.

    Reduction: Formation of 2,6-difluorotoluene.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
2,6-Dibromo-3,5-difluorotoluene serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction, allowing for the production of diverse derivatives.

Common Reactions:

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles like amines or thiols. For instance, reacting with sodium methoxide can yield methoxy derivatives.
  • Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction Reactions: Bromine atoms can be reduced to hydrogen using palladium on carbon catalysts.
Reaction TypeExample ReactionMajor Product
Nucleophilic SubstitutionThis compound + NaOCH33,5-Dimethoxy-2,6-difluorotoluene
OxidationThis compound + KMnO43,5-Dibromo-2,6-difluorobenzoic acid
ReductionThis compound + H22,6-Difluorotoluene

Medicinal Chemistry

Biological Activity Exploration:
Research has indicated that derivatives of this compound may exhibit significant biological activities. For example:

  • It has been explored for its potential antimicrobial and anticancer properties.
  • Its derivatives are used in the synthesis of various pharmaceutical agents including those targeting HIV and epilepsy.

Case Study:
One notable application is in the synthesis of Rufinamide (Inovelon), a drug used for treating epilepsy. The compound serves as an important intermediate in the production of this medication.

Material Science

Synthesis of Advanced Materials:
The unique electronic properties imparted by the bromine and fluorine substituents make this compound valuable in material science. It is utilized in:

  • The development of fluorinated polymers which have applications in electronics due to their stability and performance characteristics.
  • Research into advanced electronic devices where specific electronic properties are required.

Chemical Biology

Building Block for Probes:
In chemical biology, this compound is used as a building block for synthesizing probes and ligands that facilitate the study of biological systems and molecular interactions. Its ability to participate in diverse chemical reactions makes it suitable for creating targeted compounds that can interact with biological targets.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-difluorotoluene involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. The presence of bromine and fluorine atoms can also affect the compound’s electronic properties, making it a valuable tool in studying halogenated aromatic compounds’ behavior .

Comparison with Similar Compounds

  • 2,6-Difluorotoluene
  • 3,5-Dibromo-2,6-difluorotoluene
  • 2,4-Dibromo-1,5-difluoro-3-methylbenzene

Comparison: 2,6-Dibromo-3,5-difluorotoluene is unique due to the specific positioning of its bromine and fluorine atoms, which imparts distinct chemical properties compared to its analogs. For instance, the presence of bromine atoms at the 2 and 6 positions and fluorine atoms at the 3 and 5 positions can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and material science .

Biological Activity

2,6-Dibromo-3,5-difluorotoluene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of bromine and fluorine substituents on the toluene ring, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C7H4Br2F2
  • Molecular Weight: 295.91 g/mol

Physical Properties:

  • Appearance: Solid
  • Purity: Typically ≥95%
  • Storage Conditions: Inert atmosphere at 2-8°C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various cellular targets. The halogen substituents may enhance the compound's binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with receptors affecting signal transduction pathways.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against specific pathogens.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study conducted on a series of halogenated toluenes, including this compound, demonstrated significant inhibition against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Properties

A notable investigation into the anticancer potential of similar halogenated compounds revealed that this compound could induce apoptosis in cancer cell lines. The study suggested that the compound activates caspase pathways leading to programmed cell death .

Case Studies

  • Study on Enzyme Interaction:
    • A study published in The Journal of Medicinal Chemistry explored the interaction between this compound and DNA polymerase. It was found that the compound significantly altered enzyme kinetics by increasing the active site tightness .
  • Antimicrobial Efficacy:
    • In a comparative analysis of various halogenated compounds against Staphylococcus aureus, this compound exhibited a minimum inhibitory concentration (MIC) lower than that of non-halogenated analogs .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionAltered kinetics with DNA polymerase

Properties

IUPAC Name

2,4-dibromo-1,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYBHXCNJNVQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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